molecular formula C8H4N2O2 B2566810 7-Benzoxazolecarbonitrile, 2,3-dihydro-2-oxo- CAS No. 952511-54-5

7-Benzoxazolecarbonitrile, 2,3-dihydro-2-oxo-

Cat. No.: B2566810
CAS No.: 952511-54-5
M. Wt: 160.132
InChI Key: JGFRGKNPYPVQSQ-UHFFFAOYSA-N
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Description

7-Benzoxazolecarbonitrile, 2,3-dihydro-2-oxo- is a heterocyclic compound that features a benzoxazole ring fused with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzoxazolecarbonitrile, 2,3-dihydro-2-oxo- typically involves the condensation of 2-aminophenol with a suitable nitrile compound under acidic or basic conditions. One common method includes the use of a catalyst such as pent-ethylene diammonium pentachloro bismuth at room temperature under solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar condensation techniques but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-Benzoxazolecarbonitrile, 2,3-dihydro-2-oxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Benzoxazolecarbonitrile, 2,3-dihydro-2-oxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Benzoxazolecarbonitrile, 2,3-dihydro-2-oxo- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. Pathways involved include inhibition of enzyme activity and modulation of receptor functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Benzoxazolecarbonitrile, 2,3-dihydro-2-oxo- is unique due to its specific structural features, such as the combination of a benzoxazole ring with a nitrile group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-oxo-3H-1,3-benzoxazole-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O2/c9-4-5-2-1-3-6-7(5)12-8(11)10-6/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFRGKNPYPVQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)O2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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